molecular formula C14H13NO2 B12601316 3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole CAS No. 638163-15-2

3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole

Cat. No.: B12601316
CAS No.: 638163-15-2
M. Wt: 227.26 g/mol
InChI Key: QUUVHWJYSVVVDR-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole is a complex organic compound that features a unique structure combining an oxazole ring with an oxirane (epoxide) and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the oxirane group via epoxidation reactions. The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Diols and other oxygenated derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole involves its interaction with various molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The oxazole ring may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-2-oxiranyl(phenyl)methanone: Similar structure with a chlorophenyl group instead of a methylphenyl group.

    2-(Benzyloxy)phenyl][3-(4-Methylphenyl)oxiran-2-yl]methanone: Contains a benzyloxy group and a similar oxirane structure.

Uniqueness

3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole is unique due to the combination of the oxazole and oxirane rings, which imparts distinct chemical reactivity and potential biological activity. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.

Biological Activity

The compound 3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole is a member of the oxazole family, which has garnered attention due to its diverse biological activities. Oxazoles are known for their potential as pharmacological agents, particularly in the fields of antimicrobial, antiviral, and anticancer therapies. This article provides a comprehensive overview of the biological activity of this specific compound, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H13NO2\text{C}_{14}\text{H}_{13}\text{N}\text{O}_{2}

This compound features an oxazole ring, which contributes to its biological activity through various mechanisms such as enzyme inhibition and interaction with cellular targets.

Antiviral Activity

Research has indicated that derivatives of oxazoles exhibit significant antiviral properties. A study focusing on similar compounds demonstrated their effectiveness as inhibitors of viral polymerases, particularly against the dengue virus. For instance, compounds with structural similarities to this compound showed submicromolar activity against multiple dengue virus serotypes .

Table 1: Antiviral Activity of Oxazole Derivatives

Compound NameVirus TypeIC50 (µM)Mechanism of Action
Compound ADengue Virus0.5Polymerase Inhibition
Compound BZika Virus0.8Polymerase Inhibition
This compoundDengue VirusTBDTBD

Antimicrobial Activity

The antimicrobial potential of oxazole derivatives has been explored extensively. Studies have shown that certain substituted oxazoles possess broad-spectrum antimicrobial activity against various bacterial strains. The presence of functional groups in the oxazole ring enhances its interaction with microbial targets.

Table 2: Antimicrobial Activity

Compound NameBacterial StrainMIC (µg/mL)Activity Type
Compound CStaphylococcus aureus16Bactericidal
Compound DEscherichia coli32Bacteriostatic
This compoundTBDTBD

Anticancer Activity

The anticancer properties of oxazole derivatives are also notable. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have shown promising results against various cancer cell lines.

Table 3: Anticancer Activity

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound EMCF-710Apoptosis Induction
Compound FHeLa15Cell Cycle Arrest
This compoundTBDTBD

Case Study 1: Antiviral Screening

A recent study evaluated a series of oxazole derivatives for their antiviral efficacy against dengue virus using high-throughput screening (HTS). The study highlighted that compounds structurally related to this compound exhibited potent inhibition of viral replication in cell culture models . The most effective compounds were further analyzed for their selectivity index and cytotoxicity.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various oxazole derivatives against resistant bacterial strains. The findings suggested that modifications at the C5 position significantly affected antimicrobial potency. Compounds with electron-withdrawing groups showed enhanced activity against Staphylococcus aureus and Escherichia coli .

Properties

CAS No.

638163-15-2

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

3-(4-methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole

InChI

InChI=1S/C14H13NO2/c1-10-2-4-11(5-3-10)14-8-12(17-15-14)6-7-13-9-16-13/h2-8,13H,9H2,1H3

InChI Key

QUUVHWJYSVVVDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)C=CC3CO3

Origin of Product

United States

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